4-Bromo-2-methylnicotinic acid
CAS No.: 1060805-98-2
Cat. No.: VC3293980
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060805-98-2 |
---|---|
Molecular Formula | C7H6BrNO2 |
Molecular Weight | 216.03 g/mol |
IUPAC Name | 4-bromo-2-methylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)5(8)2-3-9-4/h2-3H,1H3,(H,10,11) |
Standard InChI Key | OGYWFIXRYKZWKV-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1C(=O)O)Br |
Canonical SMILES | CC1=NC=CC(=C1C(=O)O)Br |
Introduction
Chemical Properties and Reactivity
Functional Groups and Reactivity
The chemical reactivity of 4-Bromo-2-methylnicotinic acid is predominantly determined by its three main functional features: the pyridine nitrogen, the carboxylic acid group, and the bromine substituent. The compound is expected to exhibit both acidic properties due to the carboxylic acid group and mild basic properties from the pyridine nitrogen.
The bromine at the 4-position serves as an excellent leaving group, making this compound particularly valuable in cross-coupling reactions. By comparison, related compounds like brominated nicotinic acids have been utilized in Suzuki cross-coupling reactions, which suggests similar applications for 4-Bromo-2-methylnicotinic acid . For instance, 2-bromoisonicotinic acid has been reported to undergo palladium-catalyzed coupling with phenylboronic acid to form 2-phenylisonicotinic acid with yields ranging from 47-57% .
The methyl group at the 2-position can participate in reactions typical of benzylic positions, including oxidation or functionalization reactions, though its reactivity may be moderated by the electron-withdrawing nature of the adjacent pyridine ring.
For comparison, the structurally similar 4-Bromo-2-methylbenzoic acid shares some hazard characteristics, including skin irritation (H315), eye irritation (H319), and respiratory irritation potential (H335) .
Applications and Research Context
Synthetic Applications
One of the most significant potential applications of 4-Bromo-2-methylnicotinic acid lies in organic synthesis, particularly as a building block in medicinal chemistry. The bromine functionality provides an excellent handle for further transformations through cross-coupling reactions.
By analogy with other brominated nicotinic acid derivatives, 4-Bromo-2-methylnicotinic acid could serve as a valuable substrate in various coupling reactions. For example, 2-bromoisonicotinic acid has been successfully employed in Suzuki reactions with phenylboronic acid to yield substituted isonicotinic acids . Similar transformations could be envisioned for 4-Bromo-2-methylnicotinic acid, opening pathways to diverse chemical libraries.
The following table outlines potential synthetic applications based on reactions reported for analogous compounds:
Comparative Analysis with Related Compounds
Structural Analogs
Examining the properties of 4-Bromo-2-methylnicotinic acid in the context of related structures provides valuable insights into its potential behavior and applications. Several structural analogs appear in the literature, each with distinctive characteristics.
The following table compares 4-Bromo-2-methylnicotinic acid with related compounds:
Structure-Activity Relationships
The position and nature of substituents on the nicotinic acid core significantly influence both chemical reactivity and potential biological activity. In studies of antimicrobial nicotinic acid derivatives, the position of substitution proved crucial for efficacy. For instance, while 5-fluoronicotinic acid showed significant antimicrobial activity, moving the fluoro group to the 6-position eliminated this effect .
Similarly, the nature of the substituent impacts activity profiles. The substitution of bromine for fluorine at the 5-position resulted in diminished antimicrobial activity against Streptococcus species . This suggests that the bromine at the 4-position in 4-Bromo-2-methylnicotinic acid may confer distinct properties compared to other halogenated nicotinic acids.
The methyl group at the 2-position adds another dimension to the structure-activity relationship, potentially influencing both electronic properties and steric interactions of the molecule. These features collectively define the unique chemical profile of 4-Bromo-2-methylnicotinic acid and its potential applications.
Synthesis Methods
Reaction Conditions from Analogous Systems
The synthesis of related brominated heterocyclic carboxylic acids can provide valuable insights into potential conditions for preparing 4-Bromo-2-methylnicotinic acid. For example, the preparation of 2-phenylisonicotinic acid from 2-bromoisonicotinic acid through Suzuki coupling demonstrates viable reaction conditions that might be adapted for other transformations involving brominated nicotinic acids .
The following table summarizes reaction conditions from analogous systems that might inform synthetic approaches:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume